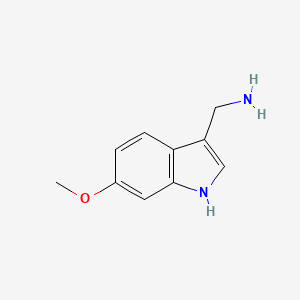
(6-Methoxy-1H-indol-3-yl)methanamine
Vue d'ensemble
Description
“(6-Methoxy-1H-indol-3-yl)methanamine” is a compound with the CAS Number: 887582-58-3 . It has a molecular weight of 176.22 . The compound appears as a yellow to brown powder or crystals .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H12N2O . The InChI code is 1S/C10H12N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,5,11H2,1H3 . The Canonical SMILES is COC1=CC2=C(C=C1)C(=CN2)CN .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 176.21 g/mol . It has a XLogP3-AA value of 0.9, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound’s rotatable bond count is 2 . Its topological polar surface area is 51 Ų .Applications De Recherche Scientifique
Antioxidant and Cytotoxicity Properties
- Derivatives of (6-Methoxy-1H-indol-3-yl)methanamine, such as BEN, ANI, ACE, and VAN, were investigated for their in vitro antioxidant and cytotoxicity properties. These compounds were found to exhibit moderate antioxidant capabilities and showed promising applications as safer alternatives compared to traditional drugs like 5-fluorouracil, cisplatin, and betulinic acid in terms of cytotoxic activities on non-tumor cell lines (Goh et al., 2015).
Psychotropic Potency and Metabolic Studies
- The psychotropic effects and metabolism of 6-Hydroxy-5-methoxy-N,N-dimethyltryptamine, a derivative of this compound, were studied, revealing its potency and metabolic transformation, suggesting that the psychotropic activity of tryptamines may result from metabolites other than the 6-hydroxylated forms (Taborsky et al., 1966).
Receptor Ligand Applications
- A study on indole-3-methanamines, including this compound derivatives, identified them as ligands for the 5-HT4 receptor, which are significant in neurotransmission and have potential therapeutic implications for disorders like irritable bowel syndrome (Hanna-Elias et al., 2009).
- Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, including those related to this compound, were found to have high affinity and selectivity for serotonin 5-HT1A receptors, suggesting potential therapeutic applications for various central nervous system pathologies (Sniecikowska et al., 2020).
Anticancer Activity
- A library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, structurally related to this compound, demonstrated potent growth inhibitory action against human cancer cell lines and inhibited the deacetylation activity of the SIRT1 enzyme, indicating potential as anticancer agents (Panathur et al., 2013).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
(6-Methoxy-1H-indol-3-yl)methanamine is a compound that belongs to the class of organic compounds known as indoles . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Pharmacokinetics
The compound is a yellow to brown powder or crystals, and it is stored in a refrigerator .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the compound is stored in a refrigerator, suggesting that temperature may be an important factor in its stability .
Analyse Biochimique
Biochemical Properties
The role of (6-Methoxy-1H-indol-3-yl)methanamine in biochemical reactions is not well-documented in the literature. Indole compounds are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, from covalent bonding to non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
Indole compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(6-methoxy-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRWUJQPQPEBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651653 | |
| Record name | 1-(6-Methoxy-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887582-58-3 | |
| Record name | 6-Methoxy-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887582-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methoxy-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




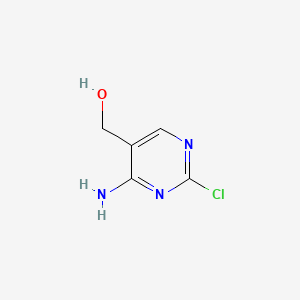
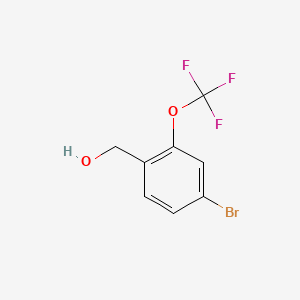
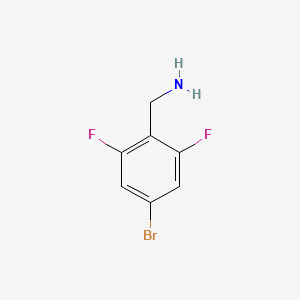
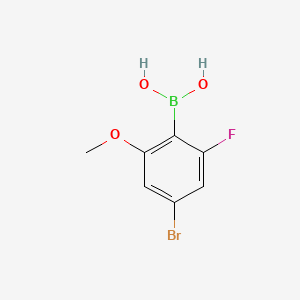
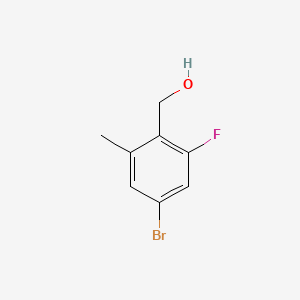
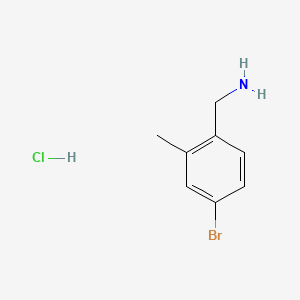
![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)





